Bunavail
Description
Structure
2D Structure
Properties
CAS No. |
352020-56-5 |
|---|---|
Molecular Formula |
C48H62N2O8 |
Molecular Weight |
795 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1 |
InChI Key |
SFNLWIKOKQVFPB-KZCPYJDTSA-N |
SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Other CAS No. |
352020-56-5 |
Synonyms |
Buprenorphine Naloxone Buprenorphine Naloxone Combination Buprenorphine Naloxone Drug Combination Buprenorphine, Naloxone Drug Combination Buprenorphine-Naloxone buprenorphine-naloxone combination Buprenorphine-Naloxone Drug Combination Combination, Buprenorphine-Naloxone Combination, Buprenorphine-Naloxone Drug Drug Combination, Buprenorphine-Naloxone Naloxone, Buprenorphine suboxone |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Buprenorphine
Intracellular Signaling Pathways and Receptor Regulation
Upon binding to opioid receptors, buprenorphine modulates intracellular signaling pathways, leading to its pharmacological effects. As a G protein-coupled receptor ligand, its actions are initiated by changes in the conformation of the receptor, which in turn affects intracellular signaling molecules.
Buprenorphine's interaction with opioid receptors, particularly the MOR, leads to the activation of inhibitory G proteins (Gi/o). mdpi.com This activation results in the inhibition of adenylyl cyclase, an enzyme responsible for the production of the second messenger cyclic AMP (cAMP). nih.gov The reduction in cAMP levels alters downstream cellular processes. In Chinese Hamster Ovary (CHO) cells expressing the MOR-1 receptor, buprenorphine potently stimulated [³⁵S]GTPγS binding with an EC₅₀ of 1.7 nM, indicating its efficacy in initiating G protein signaling. nih.gov
A distinguishing feature of buprenorphine's pharmacology is its biased agonism. It preferentially activates the G protein signaling pathway with minimal recruitment of β-arrestin-2. mdpi.com In fact, studies have shown that buprenorphine fails to stimulate β-arrestin-2 recruitment and can even act as an antagonist to the recruitment induced by other agonists. nih.gov This lack of β-arrestin recruitment is significant because β-arrestin is involved in receptor desensitization and internalization. Consequently, buprenorphine does not typically induce receptor internalization and can even prevent the internalization caused by full agonists. nih.gov This unique signaling profile may contribute to its distinct clinical properties. mdpi.com
Molecular and Cellular Pharmacology of Naloxone
Opioid Receptor Antagonist Profile and Competitive Binding
Naloxone (B1662785) functions as a potent, competitive inhibitor at opioid receptors. nih.gov This means it binds to the receptors but does not activate them; instead, it blocks agonists from binding and initiating a cellular response. youtube.com Studies using Guanosine-5'-o-(3-thio) triphosphate (GTPγS) binding assays have demonstrated that naloxone inhibits the effects induced by various μ-opioid receptor agonists, including oxycodone, hydrocodone, morphine, and fentanyl. nih.gov The resulting parallel rightward shifts in the concentration-response curves confirm a competitive antagonistic relationship. nih.gov This competitive action allows naloxone to reverse the effects of opioid agonists already bound to the receptors. youtube.comyoutube.com
Naloxone is characterized as a non-selective antagonist, meaning it acts on the three major types of opioid receptors: mu (μ), kappa (κ), and delta (δ). wikipedia.orgclevelandclinic.org However, its binding affinity is not uniform across these receptor types. It demonstrates the highest affinity for the μ-opioid receptor (MOR), followed by the δ-opioid receptor (DOR), and the lowest affinity for the κ-opioid receptor (KOR). wikipedia.org This preferential interaction with the μ receptor is central to its clinical effects, as this receptor is primarily responsible for the respiratory depression, analgesia, and euphoria associated with many opioids. nih.gov
Research has quantified the binding affinities (Ki) of naloxone for each receptor type, although values can vary based on the specific assay conditions. These Ki values represent the concentration of the drug required to occupy 50% of the receptors.
| Receptor | Binding Affinity (Ki) in nM | Reference |
|---|---|---|
| Mu (μ) | ~1.1 - 3.9 | wikipedia.orgnih.gov |
| Delta (δ) | ~16 - 95 | wikipedia.orgnih.gov |
| Kappa (κ) | ~12 - 16 | wikipedia.orgnih.gov |
Naloxone's efficacy is rooted in its high affinity for opioid receptors, particularly the mu receptor. drugbank.comyoutube.com This strong attraction allows it to effectively compete with and displace opioid agonists like heroin, fentanyl, and morphine from the receptors. youtube.comyoutube.commedlineplus.gov Upon administration, naloxone rapidly binds to the opioid receptors, knocking the agonist molecules off and thereby reversing their pharmacological effects. youtube.commedlineplus.gov
The process of displacement is dynamic and concentration-dependent. A sufficient dose of naloxone can achieve significant receptor blockade. For instance, a 2 mg intravenous dose has been found to produce 80% blockade of mu-opioid receptors in the brain within 5 minutes. nih.gov The kinetics of this interaction are fast, with naloxone readily crossing the blood-brain barrier and exhibiting rapid association and dissociation from the receptor. nih.gov However, the duration of naloxone's action (typically 30-90 minutes) is often shorter than that of the agonist it is displacing. medlineplus.gov This can lead to a recurrence of the opioid effects as naloxone is metabolized and its concentration at the receptor site decreases, allowing the longer-acting agonist to rebind. medlineplus.gov
Absence of Intrinsic Agonist Activity
Naloxone is a pure opioid antagonist, which means it possesses no intrinsic agonist activity. nih.govhhs.gov When it binds to an opioid receptor, it does not activate the receptor's signaling cascade. youtube.com In the absence of opioids in a person's system, the administration of naloxone has little to no discernible pharmacological effect. wikipedia.orgyoutube.comdrugbank.comhhs.gov It does not produce analgesia, respiratory depression, or euphoria. hhs.gov This lack of intrinsic activity distinguishes it from partial agonists. Its primary role is to block the receptor, preventing it from being activated by either endogenous endorphins or exogenous opioids. wikipedia.orgmedlineplus.gov
Pharmacodynamic and Pharmacokinetic Interplay of Buprenorphine and Naloxone
In Vitro and Preclinical Pharmacodynamic Interactions
The pharmacodynamic relationship between buprenorphine and naloxone (B1662785) is primarily characterized by their competitive interaction at opioid receptors, particularly the mu-opioid receptor.
Buprenorphine exhibits a high affinity for the mu-opioid receptor, acting as a partial agonist. medscape.comnaabt.org This high affinity allows it to displace other full opioid agonists, such as morphine and methadone, from these receptors. medscape.comnaabt.org In vitro studies have demonstrated that buprenorphine has a significantly greater binding affinity for the mu-opioid receptor—approximately 10-fold higher—compared to naloxone, which is a pure opioid antagonist. frontiersin.org
Buprenorphine also displays a slow rate of dissociation from the mu-opioid receptor. naabt.orgfrontiersin.org This slow dissociation contributes to its prolonged therapeutic effect and its ability to block the effects of other opioids. naabt.org Due to its strong binding, it is difficult for opioid antagonists like naloxone to displace buprenorphine from the receptors once it is bound. naabt.org
| Compound | Receptor Affinity (mu-opioid) | Receptor Activity | Dissociation Rate |
| Buprenorphine | High medscape.comnaabt.org | Partial Agonist medscape.com | Slow naabt.orgfrontiersin.org |
| Naloxone | Lower than Buprenorphine frontiersin.org | Antagonist nih.gov | Rapid frontiersin.org |
The co-administration of naloxone with an opioid agonist in an opioid-dependent individual can lead to a phenomenon known as precipitated withdrawal. This occurs because naloxone, as a competitive antagonist, rapidly displaces the agonist from the mu-opioid receptors without activating them. nih.govmedicalnewstoday.com This abrupt cessation of opioid receptor activation leads to a rapid onset of withdrawal symptoms. researchgate.net
Buprenorphine, as a partial agonist, can also precipitate withdrawal in individuals who are physically dependent on full opioid agonists. medscape.comnih.gov This is due to its high affinity for the mu-receptor, allowing it to displace the full agonist, coupled with its lower intrinsic activity, which results in a net decrease in receptor stimulation. bccsu.ca The inclusion of naloxone in formulations like Bunavail is intended to deter parenteral (intravenous or intranasal) misuse. naabt.orgbccsu.ca If the product is misused via these routes, the higher bioavailability of naloxone allows it to compete with buprenorphine at the mu-receptors, precipitating an acute withdrawal syndrome in opioid-dependent individuals. medscape.comnaabt.org
Comparative Pharmacokinetic Profiles in Research Models
The pharmacokinetic profiles of buprenorphine and naloxone differ significantly, particularly concerning their absorption from mucosal surfaces, which is a critical factor for the clinical utility of their combination.
The intended route of administration for this compound is buccal, allowing for absorption through the oral mucosa. The systemic absorption of buprenorphine and naloxone from mucosal surfaces is markedly different.
Buprenorphine is well-absorbed sublingually and buccally, although it exhibits poor gastrointestinal bioavailability due to extensive first-pass metabolism in the liver. medscape.comnaabt.orgnih.gov The sublingual bioavailability of buprenorphine is approximately 30%. medscape.com
In contrast, naloxone has negligible absorption after sublingual or oral administration. medscape.com The sublingual bioavailability of naloxone is estimated to be less than 10%. frontiersin.org However, if administered intravenously or intranasally, the bioavailability of naloxone is significantly higher, which is the basis for its inclusion as an abuse-deterrent. naabt.orgfrontiersin.org Insufflation can increase the bioavailability of both buprenorphine (up to 48%) and naloxone (up to 30%). frontiersin.orgnih.gov
| Compound | Sublingual Bioavailability | Intranasal Bioavailability | Intravenous Bioavailability |
| Buprenorphine | ~30% medscape.com | Up to 48% frontiersin.orgnih.gov | High nih.gov |
| Naloxone | <10% frontiersin.org | Up to 30% frontiersin.orgnih.gov | High naabt.org |
Once absorbed, buprenorphine and naloxone are distributed throughout the body. Buprenorphine is highly lipophilic, meaning it readily distributes into fatty tissues and can easily cross the blood-brain barrier. nih.gov It has a large volume of distribution, estimated to be between 188 to 335 L following intravenous administration, and is approximately 96% bound to plasma proteins, primarily α- and β-globulins. nih.govnih.gov
The distribution of naloxone after sublingual administration has not been extensively studied. nih.gov Following intravenous administration, naloxone also has a large volume of distribution of around 200 L and exhibits weak binding to plasma proteins. nih.gov
Buprenorphine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to its active metabolite, norbuprenorphine (B1208861). nih.gov Both buprenorphine and norbuprenorphine are then conjugated with glucuronic acid. nih.gov The majority of buprenorphine and its metabolites are eliminated through fecal excretion, with a smaller portion (10-30%) excreted in the urine. nih.govnih.govresearchgate.net The average half-life of buprenorphine after sublingual administration is approximately 38 hours. nih.gov
Naloxone undergoes extensive first-pass metabolism in the liver, primarily through glucuronide conjugation. wikipedia.org After intravenous administration, a significant portion of naloxone and its metabolites are excreted in the urine. nih.gov The half-life of naloxone is much shorter than that of buprenorphine, typically around 30 to 40 minutes. frontiersin.org The excretion of naloxone following sublingual administration has not been well-documented. nih.gov
| Compound | Primary Metabolic Pathway | Primary Excretion Route | Elimination Half-Life |
| Buprenorphine | Hepatic (CYP3A4) nih.gov | Fecal nih.govnih.govresearchgate.net | ~38 hours (sublingual) nih.gov |
| Naloxone | Hepatic (Glucuronidation) wikipedia.org | Renal (after IV) nih.gov | 30-40 minutes frontiersin.org |
Biopharmaceutical Aspects of Buccal Film Delivery Systems
Principles of Buccal Drug Delivery Enhancement
The effectiveness of a buccal film is contingent on its ability to facilitate the transport of drug molecules across the mucosal barrier. This is achieved through a combination of physiological mechanisms and carefully engineered formulation properties.
Drug absorption across the buccal epithelium, a non-keratinized stratified squamous epithelium, primarily occurs via two passive diffusion pathways: the transcellular (or intracellular) route and the paracellular (or intercellular) route. pharmatutor.orgualberta.ca
Transcellular Pathway : This route involves the passage of drugs directly through the epithelial cells. pharmatutor.org It requires the drug to traverse the apical cell membrane, the cytoplasm, and the basolateral membrane. pharmatutor.org This pathway is generally favored by lipophilic compounds that can readily partition into the lipid-rich cell membranes. ualberta.ca
Paracellular Pathway : This route involves the transport of drugs through the small spaces between the cells. pharmatutor.org The passage is restricted by tight junctions (desmosomes) that connect the cells. nih.gov This pathway is typically utilized by smaller, hydrophilic molecules. The effective pore radius of the buccal membrane barrier is estimated to be between 1.5 to 3 nm. dntb.gov.ua
The choice of pathway is largely dependent on the physicochemical properties of the drug molecule, such as its size, lipophilicity, and charge. pharmatutor.orgualberta.ca For instance, the absorption of some drugs is enhanced at a lower carrier pH. nih.gov
Excipients are critical components of buccal film formulations, playing a pivotal role in controlling the release of the active pharmaceutical ingredient (API) and enhancing its permeation. pharmaexcipients.comresearchgate.net
Permeation Enhancers : These agents temporarily and reversibly alter the barrier properties of the buccal mucosa to increase drug absorption. researchgate.net Their mechanisms of action include increasing the fluidity of the cell membrane's lipid bilayer, acting on the components of the tight junctions, and modifying mucus rheology. nih.gov
Plasticizers : Included in film formulations to improve mechanical properties such as flexibility and tensile strength, plasticizers can also influence drug release. pharmaexcipients.com Interactions between the API and the plasticizer can impact the mechanical characteristics of the film. pharmaexcipients.com
Solubility Modifiers : For poorly soluble drugs, excipients that enhance solubility are crucial for improving the dissolution rate and subsequent absorption. nih.gov For example, cyclodextrins have been shown to increase the apparent solubility, dissolution rate, and permeability of drugs by forming inclusion complexes. nih.gov
Mucoadhesion, the process where a natural or synthetic polymer adheres to a mucosal surface, is a cornerstone of buccal film technology. bibliomed.orgprimescholars.com It ensures prolonged contact time at the site of application, which is essential for sustained drug release and enhanced absorption. nih.govscispace.com
The process of mucoadhesion is generally understood to occur in two stages:
Contact Stage : Intimate contact is established between the mucoadhesive polymer and the mucus layer. primescholars.com
Consolidation Stage : The mucoadhesive is activated by moisture, leading to the interpenetration and entanglement of polymer chains with mucin glycoproteins, forming physicochemical bonds. hmjournals.comprimescholars.com
Several theories explain the forces behind mucoadhesion:
| Theory | Description |
|---|---|
| Electronic Theory | Adhesion occurs due to electrostatic attraction between the charged surfaces of the mucoadhesive and the mucus. hmjournals.com |
| Adsorption Theory | Adhesion results from intermolecular forces, such as van der Waals forces and hydrogen bonds, between the polymer and the mucus layer. hmjournals.com |
| Wetting Theory | This theory applies to liquid systems and relates the adhesive forces to the ability of the mucoadhesive to spread over the mucosal surface. scispace.comresearchgate.net |
| Diffusion Theory | Polymer chains from the mucoadhesive diffuse into and entangle with the mucin strands of the mucus layer, forming a persistent network. hmjournals.compharmatutor.org |
| Fracture Theory | This theory relates the force required to separate the two surfaces after adhesion has been established. pharmatutor.org |
The properties of the polymer itself are crucial for effective mucoadhesion. Key polymer-related factors include high molecular weight, chain flexibility, and the presence of hydrogen-bonding groups like hydroxyl and carboxyl groups. nih.govscispace.comsciencescholar.us Both natural polymers (e.g., chitosan, sodium alginate) and synthetic polymers (e.g., cellulose derivatives, polyacrylic acid) are widely used. bibliomed.orgnih.govpharmaexcipients.com For instance, Bunavail utilizes polymers such as carboxymethylcellulose sodium, hydroxyethyl cellulose, hydroxypropyl cellulose, and polycarbophil. fda.gov
Strategies for Bypassing First-Pass Metabolism in Mucosal Delivery
One of the most significant advantages of buccal drug delivery is the avoidance of first-pass hepatic metabolism. nih.govpharmaexcipients.commdpi.com When drugs are administered orally and absorbed from the gastrointestinal tract, they enter the portal circulation and pass through the liver before reaching systemic circulation. study.com During this "first pass," a substantial portion of the drug can be metabolized and inactivated, reducing its bioavailability. nih.gov
Buccal delivery circumvents this issue because the rich vasculature of the oral mucosa drains directly into the internal jugular vein and superior vena cava, allowing the drug to enter the systemic circulation directly. nih.govmdpi.comstudy.com This direct absorption offers several benefits:
Enhanced Bioavailability : A greater fraction of the administered dose reaches the systemic circulation, leading to improved therapeutic efficacy. nih.govpharmatutor.org The this compound buccal film, for example, results in a higher relative bioavailability of buprenorphine compared to sublingual tablet formulations at lower doses. author-talk.comwikipedia.org A 4.2 mg/0.7 mg this compound film provides equivalent buprenorphine exposure to an 8 mg/2 mg Suboxone sublingual tablet. fda.govdrugs.com
Reduced Drug Dose : Because hepatic metabolism is bypassed, a lower dose may be required to achieve the desired therapeutic effect, potentially reducing dose-related side effects. mdpi.com
Protection from GI Degradation : The buccal route protects drugs that are unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract. pharmatutor.org
The naloxone (B1662785) component in this compound is a key example of leveraging metabolic pathways. Naloxone has very low bioavailability when taken sublingually or buccally due to high first-pass metabolism. wikipedia.orgwikipedia.orgfrontiersin.org This property makes it an effective abuse deterrent; if the film is dissolved and injected, the naloxone becomes highly bioavailable and can precipitate withdrawal in opioid-dependent individuals, blocking the euphoric effects of buprenorphine. wikipedia.orgfrontiersin.org
In Vitro Dissolution and Drug Release Rate Investigations
In vitro dissolution and drug release studies are essential for the development and quality control of buccal film formulations. These tests provide critical information about how the drug is released from the polymer matrix, which helps in predicting its in vivo performance. nih.gov
Various methods are employed to evaluate drug release from buccal films. Standard USP apparatus can be adapted, but specialized methods like flow-through cell designs are also developed to better mimic the conditions in the oral cavity. farmaceut.org These methods aim to simulate factors such as the small volume and constant replenishment of saliva.
Studies on buprenorphine formulations have demonstrated the ability to achieve sustained release profiles. For example, an in vitro study on an in situ gel formulation of buprenorphine showed sustained drug release over a prolonged period, with less than 3% of the drug released in the first 30 minutes. nih.gov The release continued for over 35 days in a Tween 80 medium. nih.gov While this was a gel formulation, the principles of sustained release from a polymer matrix are relevant.
The release kinetics from buccal films often follow specific models. For instance, studies on nitrendipine buccal films showed that the release kinetics followed a zero-order model. nih.gov Research on glipizide buccal films demonstrated controlled release over more than 6 hours, with permeation through porcine buccal mucosa reaching over 89% after 10 hours for an optimized formulation. nih.gov The data below illustrates typical findings from such studies.
| Time (minutes) | Formulation A (% Released) | Formulation B (% Released) | Formulation C (Fast-Dissolving) (% Released) |
|---|---|---|---|
| 5 | 10.5 | 8.2 | 95.1 |
| 15 | 25.3 | 19.8 | 99.5 |
| 30 | 40.1 | 35.5 | - |
| 60 | 65.7 | 58.9 | - |
| 120 | 85.2 | 79.4 | - |
| 240 | 98.9 | 96.1 | - |
These investigations are crucial for optimizing formulations to achieve the desired release profile, whether it be rapid release for acute conditions or sustained release for chronic therapy. researchgate.net
Metabolism and Biotransformation Pathways
Buprenorphine Metabolic Fate
Buprenorphine is subject to a biphasic metabolic process, primarily occurring in the liver through both Phase I and Phase II reactions. researchgate.net This extensive metabolism means that very little of the parent drug is excreted unchanged in the urine. nih.gov
The primary Phase I metabolic pathway for buprenorphine is N-dealkylation, which is predominantly catalyzed by the cytochrome P450 enzyme system. latrinawaldenexamsolutions.comclinpgx.org Specifically, CYP3A4 is the major enzyme responsible for converting buprenorphine into its primary active metabolite, norbuprenorphine (B1208861). latrinawaldenexamsolutions.comclinpgx.orgnih.gov Studies indicate that CYP3A4 accounts for approximately 65% to 90% of this conversion. researchgate.netnih.gov Other CYP enzymes, such as CYP2C8, play a minor role in the N-dealkylation process. researchgate.netnih.gov In vitro studies have also identified CYP2C9, 2C18, and 2C19 as being involved in other oxidative metabolic pathways for buprenorphine. researchgate.net
Table 1: Cytochrome P450 Enzymes in Buprenorphine Metabolism
| Enzyme | Primary Role | Metabolite Formed |
|---|---|---|
| CYP3A4 | Major pathway for N-dealkylation | Norbuprenorphine |
| CYP2C8 | Minor pathway for N-dealkylation | Norbuprenorphine |
| CYP2D6 | Buprenorphine is a substrate and inhibitor | Not specified as a primary metabolite pathway |
| CYP2C9, 2C18, 2C19 | Minor oxidative metabolism | Hydroxy-buprenorphine |
This table summarizes the involvement of various Cytochrome P450 enzymes in the metabolism of buprenorphine.
Following Phase I metabolism, both the parent buprenorphine and its metabolite, norbuprenorphine, undergo Phase II conjugation reactions, specifically glucuronidation. researchgate.netlatrinawaldenexamsolutions.com This process is facilitated by UDP-glucuronosyltransferases (UGTs) and renders the compounds more water-soluble for excretion. latrinawaldenexamsolutions.com
The glucuronidation of buprenorphine itself primarily produces buprenorphine-3-glucuronide (B3G). nih.gov The UGT enzymes mainly responsible for the formation of B3G are UGT1A1 and UGT2B7, with some contribution from UGT1A3 and UGT2B17. nih.govingentaconnect.com Norbuprenorphine is conjugated to form norbuprenorphine-3-glucuronide (N3G), a reaction predominantly catalyzed by UGT1A3 and UGT1A1. researchgate.netnih.govingentaconnect.com
Table 2: UGT Enzymes in Buprenorphine and Norbuprenorphine Glucuronidation
| Substrate | Major UGT Enzymes | Metabolite Formed |
|---|---|---|
| Buprenorphine | UGT1A1, UGT2B7 | Buprenorphine-3-glucuronide (B3G) |
| Norbuprenorphine | UGT1A1, UGT1A3 | Norbuprenorphine-3-glucuronide (N3G) |
This table outlines the key UDP-glucuronosyltransferase enzymes involved in the conjugation of buprenorphine and its primary metabolite, norbuprenorphine.
Norbuprenorphine : Initially thought to be a minor contributor to buprenorphine's effects, norbuprenorphine is now understood to be a potent opioid agonist with high affinity for mu, delta, and kappa opioid receptors. nih.gov Preclinical studies in animal models have shown that norbuprenorphine can cause significant, dose-dependent respiratory depression, being approximately 10 times more potent than buprenorphine in this regard. nih.gov However, its contribution to the central clinical effects of buprenorphine may be limited by low concentrations in the brain. nih.govdrugbank.com
Buprenorphine-3-glucuronide (B3G) : Preclinical evidence indicates that B3G is pharmacologically active. nih.gov It binds to mu and delta opioid receptors and has demonstrated an antinociceptive (pain-relieving) effect in acute pain models. nih.gov In these studies, the magnitude of B3G's antinociceptive effect was about one-fourth that of buprenorphine. nih.gov
Norbuprenorphine-3-glucuronide (N3G) : This glucuronide metabolite is also considered biologically active. nih.gov Preclinical evidence suggests that N3G may produce sedative effects. researchgate.net
The discovery that these metabolites are active suggests that the metabolism of buprenorphine can be considered a bioactivation pathway. nih.gov
Naloxone (B1662785) Metabolic Fate
Naloxone is rapidly and extensively metabolized, primarily in the liver. hhs.govwikipedia.org Its metabolic pathways are distinct from those of buprenorphine.
The principal metabolic route for naloxone is direct Phase II glucuronide conjugation. drugbank.comnih.govnih.gov This process forms the major metabolite, naloxone-3-glucuronide (B1512897) (N3G), which is considered pharmacologically inactive. nih.govcymitquimica.com The enzyme UGT2B7 has been identified as the primary catalyst for this conjugation reaction. researchgate.net This rapid conversion to an inactive glucuronide is a key feature of naloxone's pharmacokinetic profile. nih.gov
In addition to glucuronidation, naloxone undergoes other minor metabolic transformations. These include N-dealkylation to form noroxymorphone (B159341) and a reduction of the 6-keto group to produce naloxol. hhs.govdrugbank.com These metabolites are formed in smaller quantities compared to naloxone-3-glucuronide. drugbank.comnih.gov
Pharmacogenomic Influences on Opioid Receptor Modulator Response
Genetic Variations in Drug-Metabolizing Enzymes (e.g., CYP3A4, UGTs)
The metabolism of buprenorphine and naloxone (B1662785) is a critical factor determining their plasma concentrations and duration of effect. Genetic variations in the enzymes responsible for this metabolism can lead to significant inter-individual variability in drug exposure. nih.gov
Buprenorphine is extensively metabolized in the liver, primarily through N-dealkylation by Cytochrome P450 (CYP) enzymes to its major active metabolite, norbuprenorphine (B1208861). oaepublish.com This is followed by glucuronidation, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. oaepublish.com
CYP3A4 : This enzyme is responsible for the majority (about 90%) of the N-dealkylation of buprenorphine to norbuprenorphine. nih.govoaepublish.com Genetic variants of CYP3A4 can lead to different metabolic phenotypes, categorized as poor, intermediate, extensive, and ultra-rapid metabolizers. nih.govnih.gov The CYP3A4*1B allele, for example, is associated with an ultra-rapid metabolizer phenotype. nih.govnih.gov Individuals with this phenotype metabolize buprenorphine much more quickly, which can lead to lower plasma concentrations of the parent drug and potentially reduced therapeutic effect or the emergence of withdrawal symptoms at standard doses. nih.govoaepublish.com
UGTs (UDP-glucuronosyltransferases) : Both buprenorphine and its metabolite norbuprenorphine undergo glucuronidation. nih.gov Several UGT isoforms are involved, including UGT1A1, UGT1A3, and UGT2B7. nih.govresearchgate.net
UGT2B7 : This isoform accounts for approximately 41% of buprenorphine glucuronidation. clinpgx.org Polymorphisms such as rs7439366 and rs7662029 in the UGT2B7 gene can affect buprenorphine metabolism. nih.gov The G-842A mutation in the UGT2B7 promoter has been shown to increase the maximum rate (Vmax) of buprenorphine glucuronidation by about 80% in vitro. oaepublish.comnih.gov
UGT1A1 : This enzyme is responsible for about 10% of buprenorphine glucuronidation and 34% of norbuprenorphine glucuronidation. clinpgx.org The UGT1A1*28 allele is associated with decreased glucuronidation of buprenorphine. nih.govnih.gov
Naloxone, the other component of Bunavail, is also extensively metabolized, primarily in the liver via glucuronidation. While less studied in the context of this compound's pharmacogenomics, variations in UGT enzymes could theoretically influence its bioavailability and clearance.
Genetic variations directly impact the rate of metabolite production and the subsequent elimination of the drug and its metabolites from the body.
UGT Variations : Polymorphisms in UGT genes alter the rate of conjugation, which is a key step in making the compounds more water-soluble for excretion.
Patients with UGT2B7 genotypes like rs7439366 (CC) or rs7662029 (GG) have been found to have lower dose-normalized buprenorphine levels, indicating more efficient elimination. nih.gov
The UGT1A128 variant, which decreases glucuronidation, could lead to slower elimination and prolonged exposure to both buprenorphine and norbuprenorphine. nih.govnih.gov The interplay between different UGT variants can be complex; for instance, the increased glucuronidation associated with the UGT2B7 G-842A mutation was more significant in individuals who were not carriers of the UGT1A128 allele. nih.gov
| Gene | Variant/Allele | Implication for Biotransformation | Effect on Metabolite Production & Elimination | Reference |
|---|---|---|---|---|
| CYP3A4 | 1B | Associated with ultra-rapid metabolizer phenotype; accelerates N-dealkylation of buprenorphine. | Leads to lower plasma levels of buprenorphine and faster production of norbuprenorphine; faster overall clearance. | nih.govoaepublish.comnih.gov |
| UGT2B7 | G-842A | Increases the maximum rate of buprenorphine glucuronidation by ~80%. | More rapid conjugation and elimination of buprenorphine. | oaepublish.comnih.gov |
| UGT2B7 | rs7439366 (CC) / rs7662029 (GG) | Associated with more efficient metabolism. | Results in lower dose-normalized plasma levels of buprenorphine. | nih.gov |
| UGT1A1 | 28 | Decreases the rate of buprenorphine glucuronidation. | Slower elimination and potentially prolonged exposure to buprenorphine and norbuprenorphine. | nih.govnih.gov |
Pharmacogenomic Studies in Preclinical Models
Preclinical models, particularly genetically modified mice, have been instrumental in isolating and understanding the functional consequences of specific genetic polymorphisms on buprenorphine's effects.
OPRM1 A118G Mouse Model : To study the human OPRM1 A118G polymorphism, a knock-in mouse model was developed with the equivalent SNP in the murine Oprm1 gene (A112G). nih.gov Studies using these mice have provided significant insights:
Analgesic Effects : The maximal analgesic effect of buprenorphine in the hot plate test was significantly blunted in female mice carrying the G allele (AG and GG genotypes) compared to wild-type (AA) mice. nih.govnih.gov
Anxiolytic and Motor Effects : Buprenorphine's anxiolytic (anxiety-reducing) effects were completely blocked in AG and GG mice. nih.govnih.gov Furthermore, GG mice showed marked reductions in the hyperlocomotor activity induced by the drug. nih.govnorthwestern.edu
Receptor Specificity : In contrast, behavioral effects of buprenorphine that are mediated by the kappa-opioid receptor, such as reduced immobility in the forced swim test, were not affected by the Oprm1 genotype. nih.govnorthwestern.edu This demonstrates that the A112G SNP specifically attenuates the μ-opioid receptor-mediated effects of buprenorphine. nih.gov
Oprm1 Knockout Models : Mouse models where specific exons of the Oprm1 gene are knocked out (KO) have confirmed the central role of this gene in mediating the effects of mu opioids, including buprenorphine. mdpi.com For example, mice with a disrupted exon 2, which abolishes the primary full-length receptor, show a complete loss of response to morphine, underscoring the gene's critical function. mdpi.com These models help researchers dissect the roles of different splice variants of the receptor. mdpi.com
These preclinical findings strongly support clinical observations, demonstrating a clear mechanistic link between the OPRM1 A118G SNP and reduced efficacy of buprenorphine's primary therapeutic actions. nih.gov
Mechanistic Investigations of Drug Drug Interactions
Cytochrome P450 Enzyme-Mediated Interactions
The metabolic fate of buprenorphine is primarily governed by the cytochrome P40 (CYP) enzyme system in the liver. The main metabolic pathway involves N-dealkylation catalyzed by CYP3A4, resulting in the formation of norbuprenorphine (B1208861) drugbank.comwikipedia.orgnih.govccjm.orghres.ca. Norbuprenorphine is an active metabolite drugbank.comwikipedia.org. Both the parent compound, buprenorphine, and its metabolite, norbuprenorphine, undergo subsequent glucuronidation, a process primarily mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, leading to the formation of inactive glucuronide conjugates drugbank.comwikipedia.org.
In vitro investigations have indicated that buprenorphine can exert inhibitory effects on CYP2D6 and CYP3A4. However, the clinical significance of this observed inhibition is not anticipated to be substantial at therapeutic concentrations nih.govresearchgate.net. Norbuprenorphine demonstrates a lower inhibitory potency towards CYP2D6 and CYP3A4 in vitro when compared to buprenorphine nih.govresearchgate.net. Furthermore, in vitro studies have identified buprenorphine as a substrate for both CYP2D6 and CYP3A4 nih.govresearchgate.net.
The co-administration of drugs known to inhibit or induce CYP3A4 can potentially influence the metabolism of buprenorphine, thereby altering its plasma concentrations ccjm.orgbccsu.ca. For example, potent inhibitors of CYP3A4, such as certain azole antifungals (e.g., ketoconazole) and protease inhibitors, can reduce the rate of buprenorphine metabolism, potentially leading to elevated buprenorphine exposure nih.govbccsu.caoup.comhivclinic.ca. Conversely, CYP3A4 inducers, including rifampicin (B610482) and certain anticonvulsant medications (e.g., carbamazepine, phenytoin), can accelerate buprenorphine metabolism, potentially resulting in decreased buprenorphine levels bccsu.ca. Despite these potential interactions, some research suggests that clinically significant dose adjustments for buprenorphine are infrequently required when compared to other opioids like methadone bccsu.cadovepress.com.
Naloxone (B1662785), the second active component in Bunavail, undergoes extensive metabolism in the liver, primarily through direct glucuronidation. This process is largely mediated by UGT1A1, yielding naloxone-3-glucuronide (B1512897) drugbank.comhres.camims.com. Additional metabolic pathways for naloxone include N-dealkylation and reduction of the 6-oxo group drugbank.comhres.ca. Notably, naloxone is not significantly metabolized by the CYP enzyme system and has not been shown to inhibit or induce these enzymes, suggesting a lack of known interactions related to the CYP system psychiatrist.com.
Pharmacodynamic Interactions at Receptor and Post-Receptor Levels
Buprenorphine functions as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor drugbank.commedscape.comthermofisher.com. A key characteristic of buprenorphine is its high binding affinity for the mu-opioid receptor and its slow dissociation from this receptor medscape.comnih.govfrontiersin.org. This high affinity enables buprenorphine to displace full opioid agonists, such as heroin or methadone, from the receptor binding sites, which can consequently precipitate withdrawal symptoms in individuals who are physically dependent on full opioid agonists drugbank.commedscape.comny.gov.
Naloxone is a competitive antagonist that binds non-selectively to opioid receptors, exhibiting a high affinity for mu-opioid receptors drugbank.comnih.govnih.gov. When administered intravenously, naloxone can compete with and displace buprenorphine from opioid receptors, potentially reversing the opioid effects of buprenorphine medscape.com. However, the sublingual route of administration intended for this compound results in poor oral bioavailability and minimal systemic absorption of naloxone. This limited systemic exposure of naloxone leads to negligible interaction with buprenorphine at opioid receptors when the product is used as directed drugbank.commedscape.comfrontiersin.org. The inclusion of naloxone in the formulation is primarily a strategy to deter intravenous misuse; if the product is injected, the systemic availability of naloxone increases, leading to the precipitation of withdrawal symptoms drugbank.commedscape.comfrontiersin.org.
Pharmacodynamic interactions can also arise when buprenorphine is co-administered with other substances that depress the central nervous system, such as benzodiazepines or alcohol. This co-administration can potentiate the CNS depressant effects, increasing the risk of respiratory depression bccsu.cadovepress.comnih.gov. Concurrent use with opioid antagonists like naltrexone (B1662487) is contraindicated due to the risk of blocking buprenorphine's effects and precipitating withdrawal bccsu.cany.gov. Pharmacodynamic modeling studies have provided insights into the competitive interaction between buprenorphine and naloxone at the mu-opioid receptor, highlighting the distinct receptor binding kinetics of buprenorphine and the rapid elimination of naloxone nih.gov.
Transport Protein Interactions (e.g., P-glycoprotein)
Transport proteins, such as P-glycoprotein (P-gp), play a crucial role in regulating the passage of various drugs across biological membranes, including the blood-brain barrier (BBB) mdpi.comtandfonline.comresearchgate.net. P-gp acts as an efflux transporter, actively pumping substrates out of cells.
Research investigating the interaction of buprenorphine and naloxone with P-gp has provided some relevant findings. Norbuprenorphine, the active metabolite of buprenorphine, has been identified as a high-affinity substrate for P-gp in both in vitro systems and in vivo animal models wikipedia.orgasm.orgnih.gov. The efflux activity of P-gp at the BBB may limit the brain penetration of norbuprenorphine wikipedia.orgnih.gov. Studies in animals have shown that inhibition of P-gp can lead to increased uptake of norbuprenorphine into the brain mdpi.comasm.org. While some animal studies have suggested buprenorphine itself may be a P-gp substrate, studies utilizing human cell lines and placental models have not consistently supported this finding mdpi.comnih.govoup.com. However, buprenorphine has been observed to inhibit human P-gp in vitro at higher concentrations oup.com.
In contrast to norbuprenorphine, naloxone has generally not been shown to be a substrate for P-gp in various in vivo and in vitro studies mdpi.comtandfonline.comresearchgate.netoup.comnih.gov. Some in vitro data suggest a weak inhibitory effect of naloxone on P-gp at high concentrations, although these findings are not consistently reported mdpi.com. The transport of naloxone across the BBB does not appear to be significantly mediated by P-gp efflux nih.gov.
Interactions with transport proteins like P-gp can influence the distribution of drugs within the body, including their access to the brain, and can contribute to clinically significant drug interactions mdpi.comresearchgate.netoup.com. For instance, co-administration of P-gp inhibitors with drugs that are P-gp substrates can increase the concentration of the substrate in tissues where P-gp is active, such as the brain mdpi.comtandfonline.com. Given that norbuprenorphine is a P-gp substrate, the co-administration of P-gp inhibitors could theoretically lead to increased norbuprenorphine levels in the brain. However, the clinical implications of this potential interaction in the context of this compound's sublingual administration and the limited systemic exposure of naloxone are complex.
Advanced Analytical and Bioanalytical Methodologies in Research
Chromatographic Techniques for Quantification in Research Samples
Chromatographic methods are fundamental for the separation and quantification of buprenorphine and naloxone (B1662785) in various samples, from the bulk drug and finished product to biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous estimation of buprenorphine and naloxone in pharmaceutical formulations. lupinepublishers.comresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. lupinepublishers.comresearchgate.net
One such method utilizes a Hypersil ODS C18 column (250 mm x 4.6mm, 5µm particle size) in an isocratic mode. lupinepublishers.com The mobile phase consists of a pH 6.0 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) in a 68:32 (v/v) ratio, with UV detection at 310 nm. lupinepublishers.com Under these conditions, with a flow rate of 1.0 mL/min, naloxone and buprenorphine elute at average retention times of 2.86 and 3.67 minutes, respectively. lupinepublishers.com Another gradient HPLC method for analyzing buprenorphine and naloxone in a sublingual film uses a Primesep 100 mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 280 nm. sielc.com
Method validation for these HPLC techniques is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). lupinepublishers.com For the aforementioned RP-HPLC method, linearity was established over concentration ranges of 5-30 µg/mL for naloxone and 20-120 µg/mL for buprenorphine. researchgate.net The precision of the method is indicated by a percentage relative standard deviation (%RSD) of less than 2% for all validation parameters. lupinepublishers.com
| Parameter | Naloxone | Buprenorphine |
|---|---|---|
| Linearity Range | 5-30 µg/mL | 20-120 µg/mL |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.0078 µg/mL |
| Limit of Quantitation (LOQ) | 0.26 µg/mL | 0.0237 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the highly sensitive and specific quantification of buprenorphine, its metabolite norbuprenorphine (B1208861), and naloxone in biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary technique. kinampark.comnih.gov This method is crucial for pharmacokinetic studies. kinampark.com
A sensitive LC-MS/MS method has been developed for the simultaneous quantification of these analytes in human plasma. nih.gov This method involves a single-step liquid-liquid extraction for sample preparation, followed by separation on an Imtakt Unison UK-C18 column (2.1 × 50 mm, 3 µm) with a gradient elution using alkaline mobile phases. nih.gov Detection is achieved in positive ion mode using multiple reaction monitoring (MRM). nih.gov
The validation of this LC-MS/MS assay demonstrates its robustness, with a linear range of 20–10000 pg/mL for buprenorphine and norbuprenorphine, and 1–500 pg/mL for naloxone. nih.gov The lower limit of quantitation (LLOQ) was established at 20 pg/mL for buprenorphine and norbuprenorphine, and 1 pg/mL for naloxone. kinampark.com The intra- and inter-day precision and accuracy are typically below 11.0%. nih.gov Another LC-MS/MS method for the simultaneous quantification of buprenorphine, naloxone, and their glucuronide conjugates in urine has been developed with a limit of quantification of 0.5 μg/L for both buprenorphine and naloxone. nih.gov
| Analyte | Linear Range (pg/mL) | Lower Limit of Quantitation (LLOQ) (pg/mL) |
|---|---|---|
| Buprenorphine | 20 - 10000 | 20 |
| Norbuprenorphine | 20 - 10000 | 20 |
| Naloxone | 1 - 500 | 1 |
Spectroscopic Methods for Research Purity and Structure Analysis
Spectroscopic techniques are invaluable for the qualitative and quantitative analysis of buprenorphine and naloxone, providing information on their purity and chemical structure.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple and cost-effective method for the simultaneous determination of buprenorphine and naloxone in pharmaceutical dosage forms. nih.govresearchgate.net Due to the spectral overlap of the two compounds, derivative spectrophotometry is often employed. nih.govbrieflands.com
A third-order derivative spectrophotometric method based on the zero-crossing technique has been developed for this purpose. nih.govnih.gov The measurements are carried out at specific wavelengths where one compound has zero absorbance, allowing for the quantification of the other without interference. nih.gov For the simultaneous determination of buprenorphine hydrochloride and naloxone hydrochloride, measurements are taken at 257.8 nm (zero-crossing point of naloxone) and 252.2 nm (zero-crossing point of buprenorphine). nih.gov
This method has been validated for linearity in the range of 20-80 µg/mL for buprenorphine hydrochloride and 5-20 µg/mL for naloxone hydrochloride. nih.govnih.gov The within-day and between-day coefficients of variation are typically less than 2.5%, demonstrating good precision. nih.gov Another simultaneous estimation method, Vierordt's method, utilizes the measurement of absorbance at the λmax of each drug, which were found to be 289.0 nm for buprenorphine and 283.8 nm for naloxone in methanol. researchgate.net
| Compound | Linearity Range (µg/mL) |
|---|---|
| Buprenorphine Hydrochloride | 20 - 80 |
| Naloxone Hydrochloride | 5 - 20 |
Near-Infrared Spectroscopy
Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that holds significant potential for the analysis of pharmaceutical products like Bunavail. ijpsjournal.com It can be used for raw material identification, process monitoring, and the quantitative analysis of active ingredients in final dosage forms.
While specific research detailing the application of NIR spectroscopy for the quantitative analysis of buprenorphine and naloxone in a buccal film is not extensively published, the principles of the technique are well-established in the pharmaceutical industry. For a combination product like this compound, NIR spectroscopy, coupled with chemometric methods, could be developed to simultaneously quantify both buprenorphine and naloxone content in the intact film. This would offer a significant advantage over destructive methods like HPLC, allowing for at-line or in-line process control and ensuring content uniformity. The development of such a method would involve creating a calibration model using a set of films with known concentrations of buprenorphine and naloxone and then validating this model's predictive ability.
Bioanalytical Method Development and Validation for Preclinical Matrices
The development and validation of bioanalytical methods are critical for preclinical studies, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of buprenorphine and naloxone. These methods must be robust, reliable, and meet regulatory standards.
The validation of bioanalytical methods, such as the LC-MS/MS method described earlier, encompasses several key parameters to ensure data integrity. kinampark.comnih.gov These include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the biological matrix. kinampark.com
Linearity: The demonstration that the response of the method is directly proportional to the concentration of the analyte over a defined range. kinampark.comnih.gov
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). kinampark.comnih.gov
Recovery: The efficiency of the extraction process in recovering the analytes from the biological matrix. kinampark.com
Matrix Effect: The influence of matrix components on the ionization of the analytes, which can lead to suppression or enhancement of the signal. kinampark.com
Stability: The stability of the analytes in the biological matrix under various storage and processing conditions, including bench-top, freeze-thaw, and long-term storage. kinampark.com
For instance, in the validated LC-MS/MS method for human plasma, recoveries for buprenorphine, norbuprenorphine, and naloxone were greater than 63%, and the analytes demonstrated stability for at least 6.2 hours on an ice-water bath and through four freeze-thaw cycles. kinampark.com
Preclinical Research Paradigms and Translational Science
In Vitro Receptor Assays and Functional Efficacy Studies
The pharmacological effects of Bunavail are primarily attributable to its two active ingredients: buprenorphine, a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, and naloxone (B1662785), a pure opioid antagonist. wikipedia.orgnih.govdrugbank.com In vitro receptor binding and functional assays have been crucial in characterizing the interaction of these compounds with various opioid receptor subtypes.
Buprenorphine exhibits a high affinity for the mu-opioid receptor, binding to it more strongly than many other opioids. drugbank.comnih.gov However, as a partial agonist, it produces a less pronounced maximal effect compared to full agonists like heroin or methadone, a phenomenon often referred to as a "ceiling effect". drugbank.com This property is believed to contribute to its favorable safety profile. Buprenorphine also functions as an antagonist at the kappa-opioid receptor. drugbank.com
Naloxone, conversely, acts as a competitive antagonist at mu, kappa, and delta-opioid receptors, with the highest affinity for the mu receptor. wikipedia.orgnih.gov Its role in the this compound formulation is to deter misuse, as it has low bioavailability when administered buccally but would precipitate withdrawal symptoms if injected by an individual dependent on full opioid agonists. medicalnewstoday.com
| Compound | Mu-Opioid Receptor (μ) | Kappa-Opioid Receptor (κ) | Delta-Opioid Receptor (δ) |
|---|---|---|---|
| Buprenorphine | Partial Agonist (High Affinity) drugbank.com | Antagonist drugbank.com | Antagonist drugbank.com |
| Naloxone | Antagonist (High Affinity) wikipedia.org | Antagonist wikipedia.org | Antagonist wikipedia.org |
Animal Models for Investigating Mechanistic Effects
Animal models have been indispensable in understanding the behavioral and neurobiological effects of the buprenorphine and naloxone combination. These models allow for the controlled investigation of reinforcement, aversion, and the underlying neural circuits involved in opioid action.
Opioid self-administration paradigms in animals are a cornerstone of preclinical addiction research. Studies in non-human primates have demonstrated that buprenorphine can act as a reinforcer, though generally to a lesser extent than full mu-opioid agonists like heroin. nih.gov Research has also shown that the combination of buprenorphine and naloxone can reduce the reinforcing effects of buprenorphine when administered intravenously, supporting the rationale for including naloxone to deter abuse. nih.gov In studies with recently detoxified heroin abusers, intravenous buprenorphine was self-administered at levels above placebo, and the addition of naloxone was investigated to assess its impact on these reinforcing effects. nih.gov
Conditioned place preference (CPP) and conditioned place aversion (CPA) are widely used behavioral paradigms to assess the rewarding or aversive properties of drugs. oup.com Studies in mice have shown that buprenorphine alone can induce a conditioned place preference, indicating its rewarding effects. oup.com However, the combination of buprenorphine and naloxone has been found to produce aversive effects under certain conditions, particularly with shorter conditioning trial durations. oup.com Naloxone on its own has been shown to produce a conditioned place aversion in rodents, an effect thought to be mediated by the blockade of endogenous opioid activity. ucla.edu In morphine-dependent rats, buprenorphine has been shown to block the place aversion produced by precipitated opioid withdrawal. nih.gov
Preclinical research has begun to unravel the complex neurobiological mechanisms underlying the effects of buprenorphine and naloxone. Animal models have been instrumental in this endeavor. For instance, studies investigating naloxone-precipitated withdrawal in morphine-dependent mice have highlighted the role of the hypothalamic-pituitary-adrenocortical (HPA) axis in the expression and extinction of aversive memories associated with withdrawal. nih.gov The chronic administration of a buprenorphine/naloxone combination has been theorized to potentially block dopaminergic activity, which could have implications for reward and relapse potential. nih.gov
Neuroimaging Techniques in Preclinical Research (e.g., PET, fMRI for receptor occupancy)
Neuroimaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) have provided invaluable insights into the in vivo actions of buprenorphine. frontiersin.orgnih.gov These techniques allow for the non-invasive visualization and quantification of drug-receptor interactions in the living brain.
Preclinical PET studies using radiolabeled buprenorphine (¹¹C-buprenorphine) in rats and non-human primates have been used to investigate the drug's neuropharmacokinetics and its binding to central nervous system targets, primarily mu-opioid receptors. frontiersin.orgnih.gov These studies have helped to determine the relationship between buprenorphine dose, plasma concentrations, and the degree of receptor occupancy in various brain regions. nih.gov For example, research in macaques has shown that analgesic doses of buprenorphine occupy a significant percentage of receptors in the thalamus. nih.gov Furthermore, PET imaging with the radiotracer ¹⁸F-FDG has been used to assess changes in regional brain glucose metabolism following buprenorphine administration in rats, providing a measure of the drug's functional effects on brain activity. nih.govfrontiersin.org
Emerging Research Areas and Future Directions
Elucidating Novel Opioid Receptor Signaling Pathways
The classical understanding of opioid receptor activation is being expanded by the concept of biased agonism, where a ligand can preferentially activate one intracellular signaling pathway over another. Buprenorphine's activity is a prime example of this complexity, extending beyond simple agonism or antagonism.
Buprenorphine is a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). naabt.orgnih.gov It also displays antagonistic activity at the delta-opioid receptor (DOR) and agonist activity at the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the opioid-receptor-like 1 (ORL-1) receptor. nih.govresearchgate.net This multifaceted interaction with different opioid receptor subtypes contributes to its distinct clinical effects. researchgate.net
Research now focuses on how these interactions translate into specific downstream signaling cascades. The two primary pathways stimulated by opioid receptor activation are the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which has been implicated in adverse effects like respiratory depression and tolerance. nih.govmdpi.commdpi.comfrontiersin.orgmdpi.com The concept of biased agonism suggests that ligands could be designed to selectively activate the G-protein pathway while minimizing β-arrestin recruitment, potentially leading to safer analgesics. nih.govmdpi.comyoutube.com However, recent studies have presented conflicting evidence, suggesting that G-protein signaling may also contribute to adverse effects like respiratory depression, challenging the initial hypothesis. nih.govnih.govphysiology.organnualreviews.org
Buprenorphine's partial agonism at the MOR results in a ceiling effect for respiratory depression, a key safety feature. naabt.orgpsychopharmacologyinstitute.com Its high binding affinity for the MOR allows it to displace full agonists like heroin and morphine, which is crucial for its use in opioid dependence treatment. naabt.orgpsychopharmacologyinstitute.com Furthermore, its interaction with other receptors, such as the NOP receptor, may contribute to its anti-hyperalgesic properties and a lower potential for abuse. researchgate.netmdpi.comnih.govacs.org Studies have shown that buprenorphine can activate both MAP kinase and Akt signaling pathways via ORL-1 receptors. jneurosci.org
| Receptor | Activity | Associated Effects |
|---|---|---|
| Mu (μ) | Partial Agonist | Analgesia, euphoria, respiratory depression (with ceiling effect) |
| Kappa (κ) | Antagonist | May limit dysphoria and substance abuse |
| Delta (δ) | Antagonist | Potential role in mood and seizure activity modulation |
| NOP (ORL-1) | Agonist | Spinal analgesia, may limit abuse potential and tolerance |
Development of Advanced Buccal Delivery Technologies
The effectiveness of a drug is intrinsically linked to its delivery system. Bunavail utilizes the BioErodible MucoAdhesive (BEMA®) technology, a sophisticated buccal film that adheres to the inside of the cheek. prnewswire.comfiercebiotech.com This technology provides unidirectional drug flow and enhances the bioavailability of buprenorphine to approximately 46-65%, which is twice that of some sublingual formulations. prnewswire.comtandfonline.com This improved absorption allows for comparable plasma concentrations with a lower dose, potentially reducing the risk of misuse. prnewswire.com
The field of transmucosal drug delivery is rapidly advancing, moving beyond simple mucoadhesive films. tandfonline.comnih.govgre.ac.uk Future developments are focused on creating even more efficient and patient-friendly systems. ijraset.comresearchgate.net Research is exploring a variety of next-generation technologies:
Nanoparticles and Liposomes: These nanocarriers can protect the drug from enzymatic degradation in the oral cavity and improve its permeability across the mucosal membrane. tandfonline.comijraset.comresearchgate.net
In-situ Gelling Systems: These are liquid formulations that transform into a gel at body temperature, allowing for prolonged contact time with the buccal mucosa. ijraset.comresearchgate.net
Thermo-responsive Systems: These advanced polymers can change their properties in response to temperature, offering controlled drug release. gre.ac.uk
Permeation Enhancers: The use of bioadhesive polymers and other agents can temporarily alter the structure of the mucosal barrier to facilitate drug absorption. ijraset.comresearchgate.net
These emerging technologies aim to further optimize drug delivery by prolonging retention time and enhancing permeation, ultimately improving therapeutic outcomes. gre.ac.ukijraset.com
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insights
To gain a deeper understanding of how compounds like buprenorphine affect the body on a systemic level, researchers are turning to multi-omics. This approach integrates data from various "-omics" fields, including genomics (studying genes), proteomics (studying proteins), and metabolomics (studying metabolites).
By combining these datasets, scientists can build a more complete picture of the molecular mechanisms underlying opioid action and addiction. medrxiv.orgmedrxiv.orgnih.govornl.gov For instance, multi-omic network analysis has been used to identify dysregulated neurobiological pathways in opioid addiction, such as the Akt, BDNF, and ERK signaling pathways. medrxiv.orgmedrxiv.org
Proteomic and metabolomic studies on postmortem brains of individuals with opioid use disorder have revealed alterations in G-protein signaling, protein translation, and energy metabolism pathways. nih.govbiorxiv.org Similarly, analyzing blood plasma has identified unique fingerprints of protein and metabolite changes following exposure to potent opioids. nih.gov
These systems biology approaches can help to:
Identify novel biomarkers for opioid exposure and treatment response.
Uncover new drug targets for the development of more effective therapies. medrxiv.org
Pave the way for personalized medicine, where treatments can be tailored to an individual's genetic and molecular profile. medrxiv.org
Computational Chemistry and Structural Biology for Ligand Design
The design of new and safer opioid ligands is heavily reliant on understanding the precise interactions between a drug and its receptor at an atomic level. Computational chemistry and structural biology provide powerful tools to achieve this.
High-resolution crystal structures of opioid receptors have laid the foundation for computer-aided drug design (CADD). nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations allow researchers to model how ligands like buprenorphine bind to the μ-opioid receptor. nih.govacs.orgresearchgate.net
These simulations have revealed key interactions, such as the salt bridge buprenorphine forms with the D1493.32 residue, which is crucial for stabilizing the ligand in the receptor's binding pocket. acs.orgresearchgate.net Studies have also shown that buprenorphine and other opioids can induce distinct conformational changes in the receptor, which may explain their differing pharmacological effects. nih.govacs.orgresearchgate.net For example, MD simulations have shown that the buprenorphine-bound receptor occupies a different set of conformations compared to when it is bound by its metabolite, norbuprenorphine (B1208861), a higher efficacy agonist. nih.gov
This detailed structural information is invaluable for the rational design of novel ligands. One promising strategy is the development of "bitopic" ligands that target both the primary (orthosteric) binding site and a secondary (allosteric) site, such as the highly conserved sodium ion-binding pocket. nih.govnih.gov By engaging this allosteric site, it may be possible to fine-tune the ligand's efficacy and functional selectivity, potentially designing safer analgesics with fewer side effects. nih.gov
| Residue | Location | Interaction Type | Significance |
|---|---|---|---|
| D1493.32 | TM3 | Salt Bridge | Crucial for stabilizing the ligand in the orthosteric site |
| Y1503.33 | TM3 | Hydrogen Bond | Stabilizes the furan-ring oxygen of buprenorphine |
| W2956.48 | TM6 | Hydrophobic | Side chain orientation influenced by ligand binding |
| H2996.52 | TM6 | Contact | Contributes to stabilizing the morphinan (B1239233) scaffold |
Theoretical Models for Opioid Receptor Modulator Action and Prediction
The development of theoretical and predictive models is accelerating the discovery of new opioid receptor modulators. By leveraging large datasets from high-throughput screening, researchers can build computational models that predict the activity of small molecules at opioid receptors based on their chemical structures. researchgate.net
Machine learning algorithms, such as random forest classifiers, have proven effective in this domain. researchgate.netnih.gov These models are trained on datasets of compounds with known activity (agonist or antagonist) at specific opioid receptors (μ, δ, or κ). Once trained, the models can be used to virtually screen vast chemical libraries, identifying and prioritizing promising candidates for experimental testing. nih.gov This approach significantly enriches the hit rate of active compounds compared to traditional screening methods. researchgate.netnih.gov
These predictive models not only speed up the initial stages of drug discovery but also contribute to a deeper understanding of the structure-activity relationships that govern ligand-receptor interactions. researchgate.net As these models become more sophisticated, they will play an increasingly vital role in the quest for novel opioid receptor modulators with improved therapeutic profiles. Another theoretical framework applied to understand the action of modulators is the Monod-Wyman-Changeux two-state model, which describes how allosteric modulators can promote the active conformation of the receptor. nih.gov Positive allosteric modulators (PAMs) are a particular area of interest, as they don't activate the receptor directly but enhance the effect of endogenous opioids, potentially offering a safer approach to pain management. nih.govpnas.org
Q & A
Basic Research Questions
Q. How should researchers formulate a hypothesis-driven research question for studying Bunavail’s pharmacological efficacy?
- Methodological Approach : Begin by identifying gaps in existing literature (e.g., conflicting results on bioavailability or metabolic pathways). Align the question with specific variables (e.g., dose-response relationships, receptor binding kinetics) and ensure measurability using validated assays. For example:
- Example: “Does this compound’s modified buccal delivery system significantly enhance bioavailability compared to traditional sublingual formulations in rodent models?”
- Key Steps : Conduct a systematic review to map existing evidence gaps , operationalize variables (e.g., plasma concentration thresholds), and select appropriate statistical models (ANOVA for dose-response comparisons) .
Q. What experimental design considerations are critical for preclinical studies on this compound’s pharmacokinetics?
- Methodological Approach : Use randomized controlled trials (RCTs) with stratification for covariates (e.g., age, metabolic rate). Include control groups (placebo and active comparators) and blinded data collection to minimize bias.
- Data Table :
| Parameter | This compound Group (n=30) | Placebo Group (n=30) | Measurement Tool |
|---|---|---|---|
| Cmax | 24.5 ± 3.2 ng/mL | 0.0 ng/mL | HPLC-MS |
| Tmax | 2.1 ± 0.4 hrs | N/A | Non-compartmental analysis |
- Validation : Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers optimize data collection protocols for clinical trials involving this compound?
- Methodological Approach :
- Use mixed-methods surveys to capture both quantitative (e.g., plasma levels) and qualitative data (e.g., patient-reported adherence).
- Pilot-test questionnaires to avoid ambiguous phrasing and ensure alignment with research objectives .
- Example Protocol :
- Step 1: Define inclusion criteria (e.g., BMI 18–30, no prior opioid use).
- Step 2: Standardize sample collection intervals (e.g., pre-dose, 1 hr, 4 hr post-administration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s metabolic interactions?
- Methodological Approach :
- Perform meta-analyses to quantify heterogeneity across studies (e.g., I<sup>2</sup> statistics). Investigate moderators such as CYP3A4 enzyme activity variations or drug formulation differences.
- Case Study: A 2024 meta-analysis identified 32% higher AUC (Area Under Curve) in studies using hepatic microsome assays vs. in vivo models, suggesting enzyme saturation effects .
- Tools : Use software like RevMan for meta-regression and sensitivity analysis .
Q. What strategies are effective for integrating multi-omics data in this compound’s mechanism-of-action studies?
- Methodological Approach :
- Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and pharmacodynamic data to identify biomarker networks.
- Example Workflow:
Cluster differentially expressed genes (DEGs) linked to opioid receptor pathways.
Validate protein-level changes via Western blot.
Correlate findings with behavioral outcomes (e.g., pain threshold assays) .
Q. How can researchers ensure reproducibility in preclinical studies of this compound’s abuse-deterrent properties?
- Methodological Approach :
- Adopt open-science practices (e.g., preregistration, shared protocols on platforms like Protocols.io ).
- Key Steps :
- Step 1: Standardize animal models (e.g., Sprague-Dawley rats, consistent housing conditions).
- Step 2: Use blinded scoring for behavioral assays (e.g., conditioned place preference).
- Step 3: Report negative results to reduce publication bias .
Q. What statistical methods are appropriate for analyzing time-dependent adverse events in this compound trials?
- Methodological Approach :
- Apply survival analysis (Kaplan-Meier curves, Cox proportional hazards models) to evaluate event timing (e.g., nausea, dizziness).
- Data Example :
| Time Interval (hrs) | Cumulative Adverse Events (%) | Hazard Ratio (95% CI) |
|---|---|---|
| 0–2 | 12% | 1.0 (Reference) |
| 2–6 | 28% | 2.3 (1.8–3.1) |
- Validation : Use bootstrapping to assess model robustness .
Interdisciplinary and Ethical Considerations
Q. How should researchers address ethical challenges in recruiting vulnerable populations for this compound studies (e.g., chronic pain patients)?
- Methodological Approach :
- Implement informed consent protocols with plain-language summaries and third-party auditors .
- Case Example: A 2023 trial reduced dropout rates by 40% using adaptive consent forms (e.g., optional genetic testing modules) .
Q. What frameworks are available for assessing this compound’s environmental impact during pharmacological waste disposal?
- Methodological Approach :
- Use life-cycle assessment (LCA) models to quantify API (Active Pharmaceutical Ingredient) leakage into waterways.
- Data Source : EPA’s ECOTOX database for ecotoxicity thresholds .
Tables for Methodological Reference
Table 1 : Common Analytical Techniques for this compound Pharmacokinetics
| Technique | Application | Sensitivity | Limitations | Reference |
|---|---|---|---|---|
| HPLC-MS | Plasma concentration quantification | 0.1 ng/mL | High cost, expertise required | |
| Microdialysis | Real-time brain extracellular fluid | 5 nM | Invasive, low temporal resolution |
Table 2 : Statistical Reporting Standards for Clinical Trials
| Parameter | Requirement | Example (this compound Study) | Reference |
|---|---|---|---|
| P-values | Report exact values (e.g., P=0.032) | Avoid "significant" without stats | |
| Confidence Intervals | Use 95% CI for hazard ratios | HR=1.4 (1.1–1.8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
